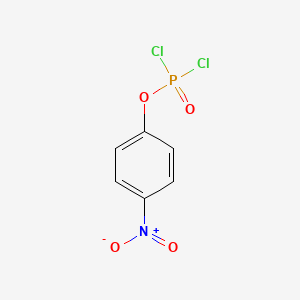

4-Nitrophenylphosphorodichlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl phosphorodichloridate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: It is used as a reagent for the phosphorylation of various organic compounds.

Enzymology: It serves as a substrate for studying enzyme-catalyzed phosphorylation reactions.

Peptide Synthesis: It is used in the synthesis of peptide linkers and other peptide-based compounds.

Antioxidant Research: It is involved in the synthesis of dihydrobenzodioxaphosphocine oxide derivatives, which have antioxidant activity.

Wirkmechanismus

Target of Action

4-Nitrophenyl phosphorodichloridate (4-NPP) primarily targets enzymes . It is known to inhibit the activity of enzymes such as acetylcholinesterase and thymidylate synthase . It can also impede other enzyme-catalyzed reactions such as DNA polymerase . These enzymes play crucial roles in various biological processes, including neurotransmission, DNA synthesis, and cell division.

Mode of Action

The mechanism of action for 4-NPP involves binding to the active site of enzymes , thereby obstructing the entry of substrates . By doing so, it impedes the catalyzing function of enzymes . This inhibition of enzyme activity allows for in-depth exploration of enzyme function, regulation, and their interplay with other proteins .

Biochemical Pathways

4-NPP affects various biochemical pathways by inhibiting the activity of key enzymes. For instance, by inhibiting acetylcholinesterase, it can affect the cholinergic neurotransmission pathway . Similarly, by inhibiting thymidylate synthase and DNA polymerase, it can affect the DNA synthesis pathway .

Result of Action

The result of 4-NPP’s action is the inhibition of enzyme activity , which can lead to changes in the biochemical pathways these enzymes are involved in . This can have various molecular and cellular effects, depending on the specific enzymes and pathways affected .

Biochemische Analyse

Biochemical Properties

4-Nitrophenyl phosphorodichloridate plays a crucial role in biochemical reactions, primarily as a phosphorylating agent. It interacts with various enzymes and proteins, including acetylcholinesterase and thymidylate synthase, by inhibiting their activity . The compound binds to the active sites of these enzymes, preventing the entry of substrates and thereby impeding the catalyzing function of the enzymes . This inhibition is essential for studying enzyme kinetics and protein-protein interactions.

Cellular Effects

The effects of 4-Nitrophenyl phosphorodichloridate on cellular processes are significant. It influences cell function by inhibiting key enzymes involved in cell signaling pathways and gene expression . For instance, the inhibition of acetylcholinesterase affects neurotransmission, while the inhibition of thymidylate synthase impacts DNA synthesis and repair. These interactions can lead to alterations in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 4-Nitrophenyl phosphorodichloridate exerts its effects by binding to the active sites of enzymes . This binding obstructs the entry of substrates, thereby inhibiting the enzymatic activity. The compound’s ability to act as a substrate for various enzymes further enhances its utility in biochemical research. By impeding enzyme activity, 4-Nitrophenyl phosphorodichloridate allows for a detailed exploration of enzyme function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl phosphorodichloridate can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to 4-Nitrophenyl phosphorodichloridate can lead to sustained inhibition of enzyme activity, which may have long-term effects on cellular function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl phosphorodichloridate vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These threshold effects are crucial for determining safe and effective dosage levels in experimental studies.

Metabolic Pathways

4-Nitrophenyl phosphorodichloridate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound’s role as a phosphorylating agent allows it to participate in the modification of nucleosides and other biomolecules. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl phosphorodichloridate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, enhancing its efficacy as a phosphorylating agent. The compound’s distribution patterns are essential for understanding its cellular and tissue-specific effects.

Subcellular Localization

The subcellular localization of 4-Nitrophenyl phosphorodichloridate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding the subcellular localization of 4-Nitrophenyl phosphorodichloridate is crucial for elucidating its role in cellular processes and its impact on enzyme activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Nitrophenyl phosphorodichloridate can be synthesized through the reaction of 4-nitrophenol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out at a temperature range of 0-5°C to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of 4-nitrophenyl phosphorodichloridate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The compound is then purified through recrystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl phosphorodichloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted phosphates.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-nitrophenol and phosphoric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions with 4-nitrophenyl phosphorodichloridate.

Major Products Formed

Substituted Phosphates: Formed through substitution reactions with nucleophiles.

4-Nitrophenol and Phosphoric Acid: Formed through hydrolysis.

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl phosphorodichloridate can be compared with other similar compounds, such as:

Phenyl dichlorophosphate: Similar in structure but lacks the nitro group, making it less reactive in certain reactions.

Diethyl chlorophosphate: Contains ethyl groups instead of the nitrophenyl group, leading to different reactivity and applications.

2-Chlorophenyl phosphorodichloridate: Similar structure but with a chlorine substituent on the phenyl ring, affecting its reactivity and use.

The uniqueness of 4-nitrophenyl phosphorodichloridate lies in its nitro group, which enhances its reactivity and makes it suitable for specific applications in organic synthesis and enzymology .

Eigenschaften

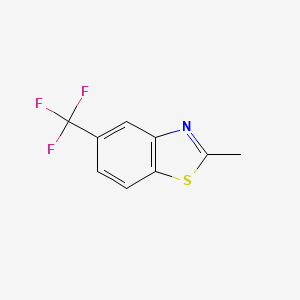

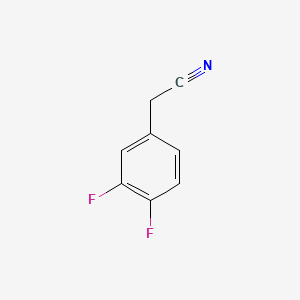

IUPAC Name |

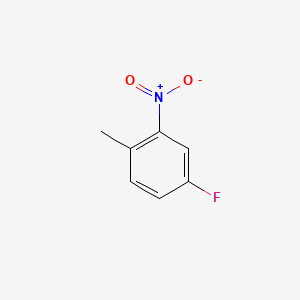

1-dichlorophosphoryloxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2NO4P/c7-14(8,12)13-6-3-1-5(2-4-6)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPBESHYZRJICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061131 | |

| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-52-6 | |

| Record name | 4-Nitrophenyl phosphorodichloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl dichlorophosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-Nitrophenyl phosphorodichloridate in organic synthesis?

A1: 4-Nitrophenyl phosphorodichloridate serves as a crucial reagent for phosphorylating alcohols [, , , ]. This phosphorylation reaction finds application in synthesizing various compounds, including pharmaceuticals, pesticides, and nucleotides. The reagent's effectiveness stems from its ability to introduce a phosphate group into an alcohol molecule selectively and efficiently.

Q2: Can you illustrate the mechanism of action of 4-Nitrophenyl phosphorodichloridate in phosphorylation reactions?

A2: 4-Nitrophenyl phosphorodichloridate reacts with an alcohol in a two-step process. First, one chloride atom on the phosphorodichloridate is displaced by the alcohol's hydroxyl group, forming a phosphodiester intermediate. This intermediate is then reacted with an amine, leading to the displacement of the 4-nitrophenyl group and the formation of a new phosphoramidate bond. [, ]. This makes it particularly useful for synthesizing phosphorylated derivatives of various biologically active compounds.

Q3: What are some examples of compounds synthesized using 4-Nitrophenyl phosphorodichloridate as a phosphorylating agent?

A3: Researchers have successfully utilized 4-Nitrophenyl phosphorodichloridate to synthesize a range of phosphorylated compounds, including: * Phosphorylated stavudine derivatives: These compounds, synthesized by reacting 4-Nitrophenyl phosphorodichloridate with stavudine and various cyclic amines or amino acid esters, exhibit notable antibacterial and antioxidant properties []. * Phosphorylated ribavirin derivatives: Synthesized through a similar reaction scheme, these derivatives demonstrated potent in vitro anticancer activity against MCF-7 breast cancer cell lines []. * Mixed phosphoric diesters of α-tocopherol and ethylene glycol analogs: These compounds were prepared by reacting 4-Nitrophenyl phosphorodichloridate with dl-α-tocopherol and various ethylene glycol analogs. The resulting esters, particularly those derived from pentaethylene glycol and polyethylene glycol 600, displayed enhanced water solubility [].

Q4: How does the 4-nitrophenyl group contribute to the reactivity of 4-Nitrophenyl phosphorodichloridate?

A4: The 4-nitrophenyl group acts as a good leaving group in substitution reactions. This is due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge that develops on the leaving group upon nucleophilic attack. This enhanced reactivity facilitates the formation of desired phosphorylated products. [, , , ].

Q5: Are there any concerns regarding the stability of 4-Nitrophenyl phosphorodichloridate?

A5: 4-Nitrophenyl phosphorodichloridate is sensitive to moisture and readily hydrolyzes upon contact with water. Therefore, it is crucial to store and handle this reagent under anhydrous conditions to prevent degradation. Typically, it is stored under a dry inert atmosphere and handled using standard air-free techniques. [, ]

Q6: How is 4-Nitrophenyl phosphorodichloridate typically characterized and what are its key spectroscopic features?

A6: Characterization of 4-Nitrophenyl phosphorodichloridate commonly involves techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR), infrared (IR) spectroscopy, and mass spectrometry. In addition to these spectroscopic methods, elemental analysis can be employed to confirm the compound's purity and composition. [, ]

Q7: What are some alternatives to 4-Nitrophenyl phosphorodichloridate for phosphorylation reactions?

A7: While 4-Nitrophenyl phosphorodichloridate is a widely used phosphorylating agent, several alternatives exist, each with its advantages and disadvantages:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.